1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Overview
Description
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a nitrobenzyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid ethyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the reaction of 4-nitrobenzyl bromide with 1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Amino Derivative: Formed by the reduction of the nitro group.
Carboxylic Acid: Formed by the hydrolysis of the ester group.
Scientific Research Applications
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitro-benzyl)-1H-pyrazole-3-carboxylic acid ethyl ester: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(4-Nitro-benzyl)-1H-pyrazole-5-carboxylic acid ethyl ester: Another isomer with the carboxylic acid group at a different position.
Uniqueness
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
ethyl 1-[(4-nitrophenyl)methyl]pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-13(17)11-7-14-15(9-11)8-10-3-5-12(6-4-10)16(18)19/h3-7,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBAXGNWMHIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195573 | |
Record name | Ethyl 1-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197233-25-2 | |
Record name | Ethyl 1-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197233-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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